molecular formula C27H29N3O2 B4619040 N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide

N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide

Cat. No.: B4619040
M. Wt: 427.5 g/mol
InChI Key: KEEGVIJSKSPEFY-NCELDCMTSA-N
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Description

N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C27H29N3O2 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.22597718 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Physical Properties Analysis

Research into the structural properties of analog compounds similar to N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide reveals insights into their rotation barriers and steric effects. Studies using dynamic NMR spectroscopy and X-ray crystallography on compounds like N,N-dimethylaminobenzamides and their derivatives have shown that these molecules exhibit specific behaviors in terms of rotation around certain bonds, which are crucial for understanding their reactivity and physical properties (Karlsen et al., 2002).

Photochemical Behavior and Fluorescence

The photochemical behavior and fluorescence properties of compounds structurally related to this compound have been extensively studied. The introduction of N-phenyl substituents to these compounds leads to a more planar ground-state geometry, affecting their absorption, fluorescence spectra, and photoisomerization quantum yields. Such studies are pivotal in designing materials with desired optical properties for applications in organic electronics and photonics (Yang et al., 2002).

Polymerization and Material Science

The compound's utility extends into polymer science, where it serves as a building block for creating polymers with specific characteristics. Research on base-catalyzed polymerization of maleimide derivatives, which share functional groups with this compound, contributes to understanding how such compounds can form polymers with unique structures and properties. This knowledge is essential for developing new materials with applications ranging from biomedicine to electronics (Kojima et al., 1966).

Drug Delivery Systems

The chemical framework of this compound and its analogs has implications in the development of drug delivery systems. The synthesis and characterization of ionic liquid monomers for creating pH-sensitive nanocomposites, as explored in certain studies, highlight the potential of such compounds in designing targeted drug delivery mechanisms that can respond to the physiological conditions of their environment (Mahkam et al., 2015).

Properties

IUPAC Name

N-[(E)-1-[4-(dimethylamino)phenyl]-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2/c1-20-9-13-23(14-10-20)26(31)29-25(19-22-11-15-24(16-12-22)30(2)3)27(32)28-18-17-21-7-5-4-6-8-21/h4-16,19H,17-18H2,1-3H3,(H,28,32)(H,29,31)/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEGVIJSKSPEFY-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)N(C)C)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)N(C)C)/C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide
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N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide
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N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide
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N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide
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N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide
Reactant of Route 6
N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.